N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Aplicaciones Científicas De Investigación
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that can selectively destroy cancer cells.
Mecanismo De Acción
Target of Action
A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Imatinib, a similar compound, binds to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Result of Action
If it acts similarly to imatinib, it could potentially inhibit the proliferation of cells and induce apoptosis by disrupting tyrosine kinase-regulated signaling pathways .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has several advantages for laboratory experiments. It is readily available and can be synthesized using relatively simple methods. It is also stable and can be stored for extended periods of time. However, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide. One area of research is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another area of research is to investigate the use of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide in combination with other drugs or therapies, to enhance its effectiveness. Additionally, research could focus on developing new methods for synthesizing and delivering N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, to improve its bioavailability and solubility.
Métodos De Síntesis
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves several steps, including the reaction of 3-amino-6-methylpyridazine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride to yield the intermediate 4-(6-methylpyridazin-3-ylamino)benzenesulfonamide. The final step involves the reaction of this intermediate with 4-chloronitrobenzene in the presence of a base to yield N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide.
Propiedades
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-13-7-12-17(20-19-13)18-14-8-10-15(11-9-14)21-24(22,23)16-5-3-2-4-6-16/h2-12,21H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGCGFCUPJJPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.